![molecular formula C27H25N3O3 B2739071 7,8-dimethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-39-4](/img/structure/B2739071.png)
7,8-dimethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
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Description
7,8-dimethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, also known as DMQX, is a potent non-competitive antagonist of the AMPA receptor. It has been used extensively in scientific research to study the role of the AMPA receptor in various physiological and pathological conditions.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: A study detailed a practical and large-scale synthesis method for a related octahydrobenzo[g]quinoline derivative, showcasing efficient synthesis pathways for pharmaceutically active compounds using readily available starting materials (Bänziger et al., 2000).
- Cytotoxic Activities: Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to quinoline compounds, were synthesized and showed potent cytotoxicity against various cancer cell lines, illustrating the potential of quinoline derivatives in developing anticancer drugs (Deady et al., 2003).
Biological Applications
- Anticancer Potential: Research on novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor indicates the relevance of such compounds in therapeutic applications, particularly in targeting hormone-related cancers (Kasiotis et al., 2006).
- Antioxidant Properties: A study synthesized 8-substituted-phenyl-6-ferrocenyl-4-methyl-2H-pyrazino[3,2-g]quinolin-2-ones, applied them to quench radicals, and inhibit DNA oxidation, demonstrating the antioxidant potential of quinoline derivatives (Xi & Liu, 2015).
Material Science and Chemistry
- Photophysical Properties: The study of quinolone-substituted pyrazoles, isoxazoles, and pyridines highlighted their potential as blue luminophors, emphasizing the relevance of quinoline derivatives in developing materials for organic light-emitting diodes (OLEDs) (Toche et al., 2010).
Structural Analysis
- Crystal Structure and Molecular Dynamics: Research on the synthesis, crystal structure, and theoretical studies of isoxazolequinoxaline derivatives provided insights into their structural characteristics, stability, and potential interactions with biological targets, underscoring the importance of such analyses in drug design and material science (Abad et al., 2021).
properties
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-17-5-7-18(8-6-17)15-30-16-22-26(19-9-11-20(31-2)12-10-19)28-29-27(22)21-13-24(32-3)25(33-4)14-23(21)30/h5-14,16H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCNKRLRVFAXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
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